molecular formula C15H13FeNO4 B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

Cat. No.: B1142424
CAS No.: 115223-09-1
M. Wt: 327.11 g/mol
InChI Key: SQZVBHQTIKPEQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of ferrocene with a pyrrolidinyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .

Chemical Reactions Analysis

Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .

Mechanism of Action

The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .

Properties

CAS No.

115223-09-1

Molecular Formula

C15H13FeNO4

Molecular Weight

327.11 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+)

InChI

InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1

InChI Key

SQZVBHQTIKPEQM-UHFFFAOYSA-M

SMILES

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.